15-(tert-Butoxy)-15-oxopentadecanoic acid

Catalog No.
S6647747
CAS No.
905302-42-3
M.F
C19H36O4
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-(tert-Butoxy)-15-oxopentadecanoic acid

CAS Number

905302-42-3

Product Name

15-(tert-Butoxy)-15-oxopentadecanoic acid

IUPAC Name

15-[(2-methylpropan-2-yl)oxy]-15-oxopentadecanoic acid

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H36O4/c1-19(2,3)23-18(22)16-14-12-10-8-6-4-5-7-9-11-13-15-17(20)21/h4-16H2,1-3H3,(H,20,21)

InChI Key

BDHAQLJDYZFGNC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCC(=O)O

15-(tert-Butoxy)-15-oxopentadecanoic acid is a chemical compound with the CAS number 905302-42-3. It has a molecular weight of approximately 328.49 g/mol and features a unique structure characterized by the presence of a tert-butoxy group and a ketone functional group at the 15th carbon of a pentadecanoic acid chain. This compound is recognized for its potential applications in various chemical processes, particularly in the production of surfactants and emulsifiers .

The chemical reactivity of 15-(tert-Butoxy)-15-oxopentadecanoic acid primarily involves nucleophilic attack at the carbonyl carbon of the ketone group. This can lead to:

  • Hydrolysis: Under acidic or basic conditions, the tert-butoxy group can be cleaved, resulting in the formation of 15-oxopentadecanoic acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications such as flavoring agents and fragrances.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding 15-(tert-butoxy)-15-hydroxypentadecanoic acid .

  • Antimicrobial Activity: Some fatty acids and their derivatives have shown potential antimicrobial properties.
  • Anti-inflammatory Effects: Fatty acids can influence inflammatory pathways, potentially offering therapeutic benefits.
  • Metabolic Effects: Certain fatty acids play roles in metabolic processes, affecting lipid metabolism and energy homeostasis .

The synthesis of 15-(tert-Butoxy)-15-oxopentadecanoic acid can be achieved through several methods:

  • Oxidation of Pentadecanoic Acid: Starting from pentadecanoic acid, oxidation can be performed using reagents like chromium trioxide or potassium permanganate to introduce the ketone functionality.
  • Tert-butylation: The introduction of the tert-butoxy group can be accomplished via nucleophilic substitution reactions using tert-butanol in the presence of an acid catalyst.
  • Combination Approaches: A combination of oxidation and alkylation reactions may also be employed to synthesize this compound efficiently .

15-(tert-Butoxy)-15-oxopentadecanoic acid has several notable applications:

  • Surfactants and Emulsifiers: Its unique structure makes it suitable for use in formulating surfactants that stabilize emulsions in cosmetic and pharmaceutical products.
  • Lubricants: The compound's properties allow it to be used in formulating lubricants for industrial applications.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly for compounds requiring fatty acid derivatives .

Several compounds share structural similarities with 15-(tert-Butoxy)-15-oxopentadecanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Pentadecanoic AcidSaturated fatty acidNaturally occurring; found in palm oil
15-Oxopentadecanoic AcidKetone functional groupLacks tert-butoxy substitution
Tert-butyl AcetateEster derived from acetic acidUsed as a solvent; different functional groups
Oleic AcidUnsaturated fatty acidContains a double bond; different properties

The uniqueness of 15-(tert-Butoxy)-15-oxopentadecanoic acid lies in its specific combination of a long-chain fatty acid structure with a tert-butoxy group, which may confer distinct physical and chemical properties compared to other similar compounds .

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

328.26135963 g/mol

Monoisotopic Mass

328.26135963 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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